6-Methoxy-2-phenylbenzo[b]furan
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Overview
Description
6-Methoxy-2-phenylbenzo[b]furan is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by a methoxy group at the 6th position and a phenyl group at the 2nd position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-phenylbenzo[b]furan typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium, such as titanium trichloride, which promotes the reductive deoxygenation of carbonyl compounds to olefins . Another method involves the cyclization of 2-alkynyl phenols using copper-catalyzed intramolecular cyclization .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-phenylbenzo[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylbenzo[b]furan, particularly in medicinal applications, involves the upregulation of BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts. This mechanism has been demonstrated in various animal models, including mice and zebrafish . The compound interacts with molecular targets and pathways involved in bone formation, making it a promising candidate for osteoporosis treatment.
Comparison with Similar Compounds
Benzo[b]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Indole: Contains a fused benzene and pyrrole ring, differing in the heterocyclic component.
Benzofuran: The parent compound without the methoxy and phenyl substitutions.
Uniqueness: 6-Methoxy-2-phenylbenzo[b]furan is unique due to its specific substitutions, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the phenyl group contributes to its stability and biological activity .
Properties
Molecular Formula |
C15H12O2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O2/c1-16-13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
QTQAUQBONUHAOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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